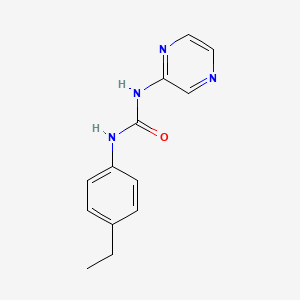
N-(2-tert-butylphenyl)-N'-(2-furylmethyl)thiourea
Vue d'ensemble
Description
N-(2-tert-butylphenyl)-N'-(2-furylmethyl)thiourea is a chemical compound that has been a subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-tert-butylphenyl)-N'-(2-furylmethyl)thiourea has been studied to understand its biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosinase and xanthine oxidase, which are involved in the production of melanin and uric acid, respectively. It has also been found to inhibit the growth of certain microorganisms, such as Staphylococcus aureus and Escherichia coli.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)-N'-(2-furylmethyl)thiourea has been found to have various biochemical and physiological effects. It has been found to reduce the production of melanin, which makes it a potential candidate for the treatment of hyperpigmentation disorders. It has also been found to reduce the production of uric acid, which makes it a potential candidate for the treatment of gout. In addition, it has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-tert-butylphenyl)-N'-(2-furylmethyl)thiourea has several advantages and limitations for lab experiments. One of the advantages is that it is easy to synthesize and purify. Another advantage is that it has a high melting point, which makes it stable at high temperatures. However, one of the limitations is that it is relatively insoluble in water, which makes it difficult to use in aqueous solutions. Another limitation is that it has limited solubility in organic solvents, which makes it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-tert-butylphenyl)-N'-(2-furylmethyl)thiourea. One direction is to study its potential use as a pesticide and herbicide in agriculture. Another direction is to study its potential use as a corrosion inhibitor in material science. In medicine, future directions include studying its potential use as a treatment for hyperpigmentation disorders, gout, and inflammatory diseases. Further studies on the mechanism of action and biochemical and physiological effects of N-(2-tert-butylphenyl)-N'-(2-furylmethyl)thiourea are also needed to fully understand its potential applications in various fields.
Conclusion
In conclusion, N-(2-tert-butylphenyl)-N'-(2-furylmethyl)thiourea is a chemical compound that has been studied for its potential applications in medicine, agriculture, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential applications of this compound in various fields.
Applications De Recherche Scientifique
N-(2-tert-butylphenyl)-N'-(2-furylmethyl)thiourea has been studied for its potential applications in various fields, such as medicine, agriculture, and material science. In medicine, this compound has been studied for its antitumor, anti-inflammatory, and antimicrobial properties. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In material science, it has been studied for its potential use as a corrosion inhibitor.
Propriétés
IUPAC Name |
1-(2-tert-butylphenyl)-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-16(2,3)13-8-4-5-9-14(13)18-15(20)17-11-12-7-6-10-19-12/h4-10H,11H2,1-3H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSDPSTWOYWANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=S)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Tert-butylphenyl)-3-(furan-2-ylmethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-phenylethyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4287076.png)
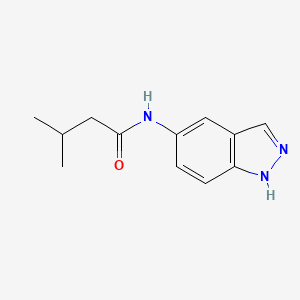
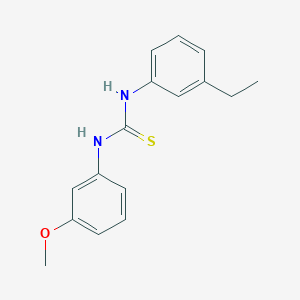
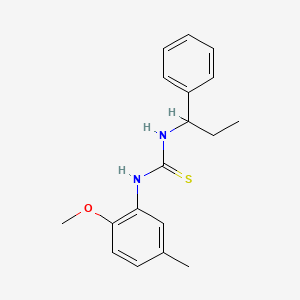
![ethyl 4-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4287108.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4287129.png)
![isopropyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4287138.png)
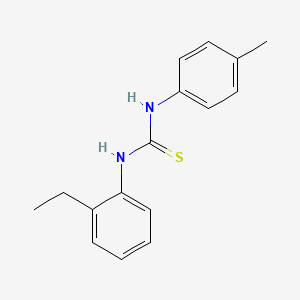
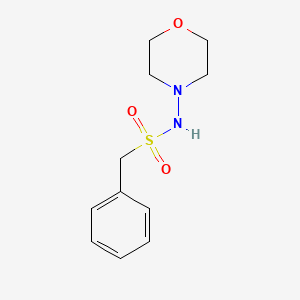

![N-[1-(3-methoxyphenyl)ethyl]-N'-1-naphthylthiourea](/img/structure/B4287165.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4287168.png)
